molecular formula C17H20O2 B14121087 3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol

3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol

Cat. No.: B14121087
M. Wt: 256.34 g/mol
InChI Key: ZNQROGZUPLIHRW-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a tert-butyl group and a methoxy group, while the other phenyl ring has a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Substitution Reactions: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully substituted biphenyl derivative.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, tert-butyl chloride, aluminum chloride, and various bases and acids.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Fully substituted biphenyl derivatives.

    Substitution: Various substituted biphenyl compounds depending on the reagents used.

Scientific Research Applications

3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Used as an additive in polymers and resins to enhance their stability and performance.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling cascades, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: A similar compound with two tert-butyl groups on the biphenyl structure.

    tert-Butyl peroxybenzoate: Contains a tert-butyl group and is used as a radical initiator in polymerization reactions.

    2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol: Another biphenyl derivative with multiple tert-butyl groups and hydroxyl groups.

Uniqueness

3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl, methoxy, and hydroxyl groups makes it versatile for various applications, particularly in fields requiring stability and reactivity.

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-tert-butyl-4-(3-methoxyphenyl)phenol

InChI

InChI=1S/C17H20O2/c1-17(2,3)15-11-13(8-9-16(15)18)12-6-5-7-14(10-12)19-4/h5-11,18H,1-4H3

InChI Key

ZNQROGZUPLIHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC(=CC=C2)OC)O

Origin of Product

United States

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